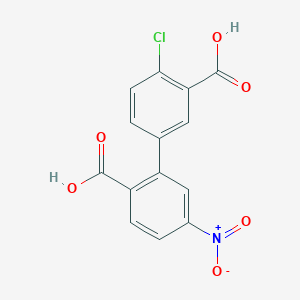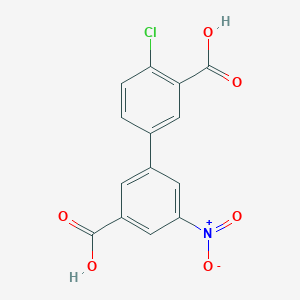![molecular formula C18H17NO4 B6409661 2-[3-(Cyclopropylaminocarbonyl)phenyl]-5-methoxybenzoic acid, 95% CAS No. 1261898-67-2](/img/structure/B6409661.png)
2-[3-(Cyclopropylaminocarbonyl)phenyl]-5-methoxybenzoic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-(Cyclopropylaminocarbonyl)phenyl]-5-methoxybenzoic acid, or 2-CPMB, is a versatile organic compound with a wide range of applications in scientific research. It is a white crystalline solid with a melting point of 95°C and a molecular weight of 250.25 g/mol. 2-CPMB is a cyclopropylamino derivative of benzoic acid, and is a member of the family of cyclopropylamino acids. It is an important intermediate in the synthesis of several biologically active compounds, and has been used in a variety of scientific research applications, including drug design, organic synthesis, and biochemistry.
Applications De Recherche Scientifique
2-CPMB has been used in a variety of scientific research applications, including drug design, organic synthesis, and biochemistry. It has been used as a key intermediate in the synthesis of several biologically active compounds, such as the anti-cancer drug paclitaxel. It has also been used as a starting material for the synthesis of other cyclopropylamino acids, such as 2-methyl-3-cyclopropylaminocarbonylbenzoic acid (2-MCPMB). In addition, 2-CPMB has been used as a reagent for the synthesis of other organic compounds, such as amides, esters, and amines.
Mécanisme D'action
2-CPMB acts as an acid catalyst in organic reactions, and its catalytic activity is thought to be due to the presence of a cyclopropylamino group in its structure. The cyclopropylamino group is believed to form a hydrogen-bonded complex with the reactant molecules, which increases the reactivity of the reactants and facilitates the reaction.
Biochemical and Physiological Effects
2-CPMB has not been reported to have any direct biochemical or physiological effects in humans or animals. However, it has been used as an intermediate in the synthesis of several biologically active compounds, and may have indirect effects on biochemical and physiological processes.
Avantages Et Limitations Des Expériences En Laboratoire
2-CPMB is a versatile and widely used compound in scientific research, and has several advantages for laboratory experiments. It is relatively inexpensive and readily available, and is stable under normal laboratory conditions. In addition, 2-CPMB is soluble in many organic solvents and is easy to handle. However, it is flammable and should be handled with caution.
Orientations Futures
In the future, 2-CPMB could be used in the synthesis of more complex organic compounds, such as peptides and proteins. It could also be used in the development of new drugs, such as anti-cancer drugs, or in the design of new catalysts for organic reactions. Additionally, it could be used in the development of new materials, such as polymers and nanomaterials. Finally, 2-CPMB could be used in the development of new imaging techniques, such as fluorescent microscopy, for use in biomedical research.
Méthodes De Synthèse
2-CPMB can be synthesized in two steps. First, cyclopropylamine is reacted with benzoic acid in the presence of a catalytic amount of sulfuric acid to form the cyclopropylaminobenzoic acid intermediate. This intermediate is then reacted with 5-methoxybenzoyl chloride in the presence of sodium hydroxide to form 2-CPMB.
Propriétés
IUPAC Name |
2-[3-(cyclopropylcarbamoyl)phenyl]-5-methoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4/c1-23-14-7-8-15(16(10-14)18(21)22)11-3-2-4-12(9-11)17(20)19-13-5-6-13/h2-4,7-10,13H,5-6H2,1H3,(H,19,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUDQWXOXQLTAOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC(=CC=C2)C(=O)NC3CC3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10691746 |
Source


|
| Record name | 3'-(Cyclopropylcarbamoyl)-4-methoxy[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10691746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(Cyclopropylaminocarbonyl)phenyl]-5-methoxybenzoic acid | |
CAS RN |
1261898-67-2 |
Source


|
| Record name | 3'-(Cyclopropylcarbamoyl)-4-methoxy[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10691746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[3-(Cyclopropylaminocarbonyl)phenyl]-6-methylbenzoic acid, 95%](/img/structure/B6409599.png)
![3-[3-(Cyclopropylaminocarbonyl)phenyl]-2-methylbenzoic acid, 95%](/img/structure/B6409614.png)
![3-[3-(Cyclopropylaminocarbonyl)phenyl]-5-hydroxybenzoic acid, 95%](/img/structure/B6409621.png)
![2-[3-(Cyclopropylaminocarbonyl)phenyl]-4-fluorobenzoic acid, 95%](/img/structure/B6409624.png)
![3-[3-(Cyclopropylaminocarbonyl)phenyl]-4-fluorobenzoic acid, 95%](/img/structure/B6409639.png)
![2-[3-(Cyclopropylaminocarbonyl)phenyl]-5-fluorobenzoic acid, 95%](/img/structure/B6409642.png)
![3-[3-(Cyclopropylaminocarbonyl)phenyl]-2-methoxybenzoic acid, 95%](/img/structure/B6409650.png)
![5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-fluorobenzoic acid, 95%](/img/structure/B6409651.png)
![3-[3-(Cyclopropylaminocarbonyl)phenyl]-5-methoxybenzoic acid, 95%](/img/structure/B6409668.png)
![3-[3-(Cyclopropylaminocarbonyl)phenyl]-5-fluorobenzoic acid, 95%](/img/structure/B6409677.png)
![5-Chloro-3-[3-(cyclopropylaminocarbonyl)phenyl]benzoic acid, 95%](/img/structure/B6409684.png)